

Benzylloxycarbonyl-PEG4-NHS ester chemical properties

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Compound of Interest

Compound Name: *Benzyl oxy carbonyl-PEG4-NHS ester*

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An In-depth Technical Guide to Benzylloxycarbonyl-PEG4-NHS Ester: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the chemical properties of crosslinking reagents is paramount for successful bioconjugation. Benzylloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a versatile heterobifunctional crosslinker widely used in biochemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application.

Core Chemical Properties

Benzylloxycarbonyl-PEG4-NHS ester is a molecule featuring three key components: a Benzylloxycarbonyl (Cbz or Z) protecting group, a hydrophilic tetra-ethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure allows for the conjugation of the PEG spacer to primary amines, with the Cbz group providing a stable protecting group that can be removed under specific conditions.^{[1][2][3]} The hydrophilic PEG spacer enhances the water solubility of the molecule it is attached to, which can reduce aggregation of labeled proteins in solution.^{[4][5][6]}

Quantitative data for Cbz-PEG4-NHS ester is summarized in the table below.

Property	Value	Citations
Chemical Formula	C ₂₃ H ₃₁ NO ₁₀	[3]
Molecular Weight	481.5 g/mol	[3]
CAS Number	2639395-44-9	[3]
Purity	Typically ≥98%	[3]
Storage	-20°C, desiccated	[3] [7]
Solubility	DMSO, DMF, DCM, Methylene chloride	[4] [6] [7]

Reactivity and Mechanism of Action

The utility of Cbz-PEG4-NHS ester stems from its two primary functional groups: the NHS ester and the Cbz group.

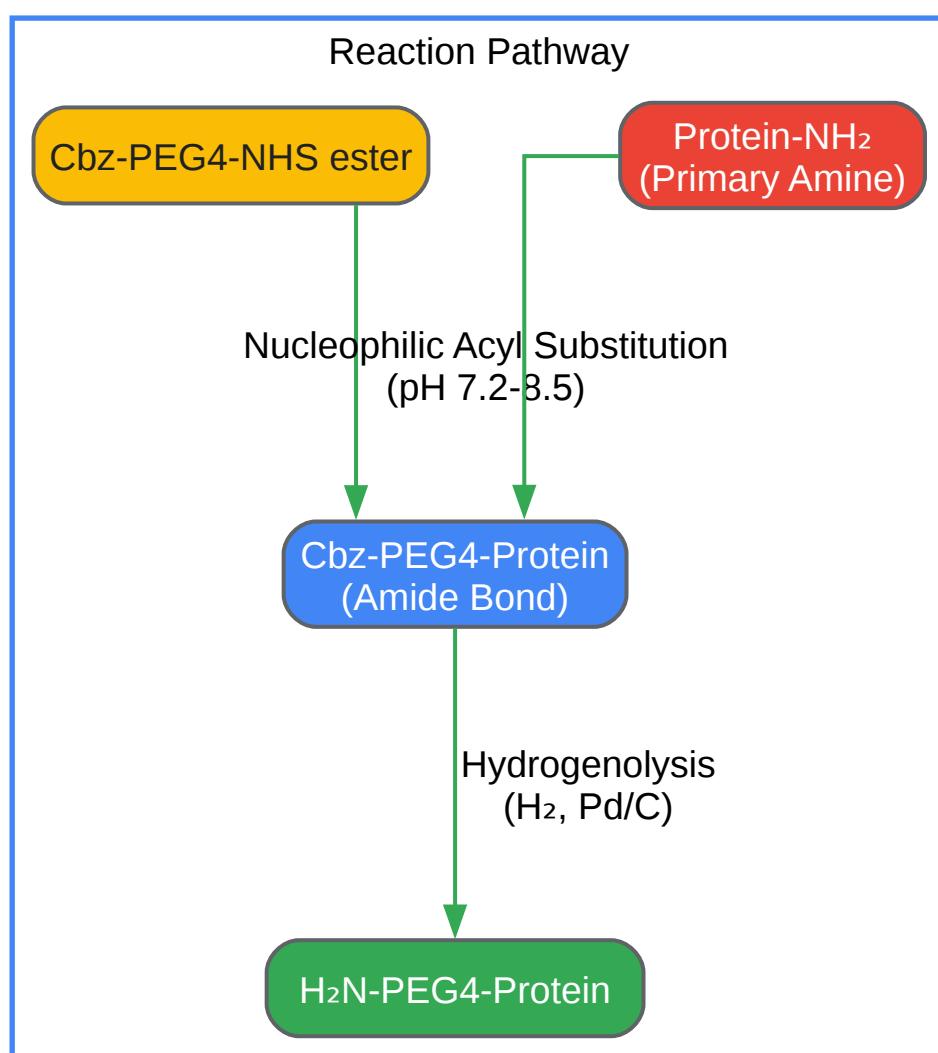
NHS Ester Reactivity

The N-hydroxysuccinimide ester is a highly efficient functional group for labeling biomolecules that contain primary amines (-NH₂), such as the N-terminus of proteins or the side chains of lysine residues.[\[8\]](#)[\[9\]](#) The reaction, a nucleophilic acyl substitution, proceeds readily in aqueous solutions at a slightly alkaline pH (typically 7.2-8.5).[\[10\]](#)[\[11\]](#) Under these conditions, the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[\[12\]](#)

It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers, as primary amine buffers (e.g., Tris or glycine) will compete for reaction with the NHS ester.[\[13\]](#)[\[14\]](#) The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[\[11\]](#) Therefore, reactions are often performed with a molar excess of the NHS ester reagent to ensure efficient labeling, especially with dilute protein solutions.[\[13\]](#)[\[14\]](#)

Cbz Protecting Group

The Benzyloxycarbonyl (Cbz) group is a popular and robust protecting group for amines.^[7] It is stable under mildly acidic and basic conditions.^[7] The primary method for removing the Cbz group is through hydrogenolysis, typically using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source.^{[1][2][3][7]} This cleavage method is orthogonal to many other protecting groups used in peptide synthesis, providing strategic flexibility in complex multi-step reactions.^[7]



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Figure 1: Reaction pathway of Cbz-PEG4-NHS ester.

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with Cbz-PEG4-NHS ester. The optimal conditions, such as the molar excess of the reagent, may need to be determined empirically for specific applications.

Materials Required

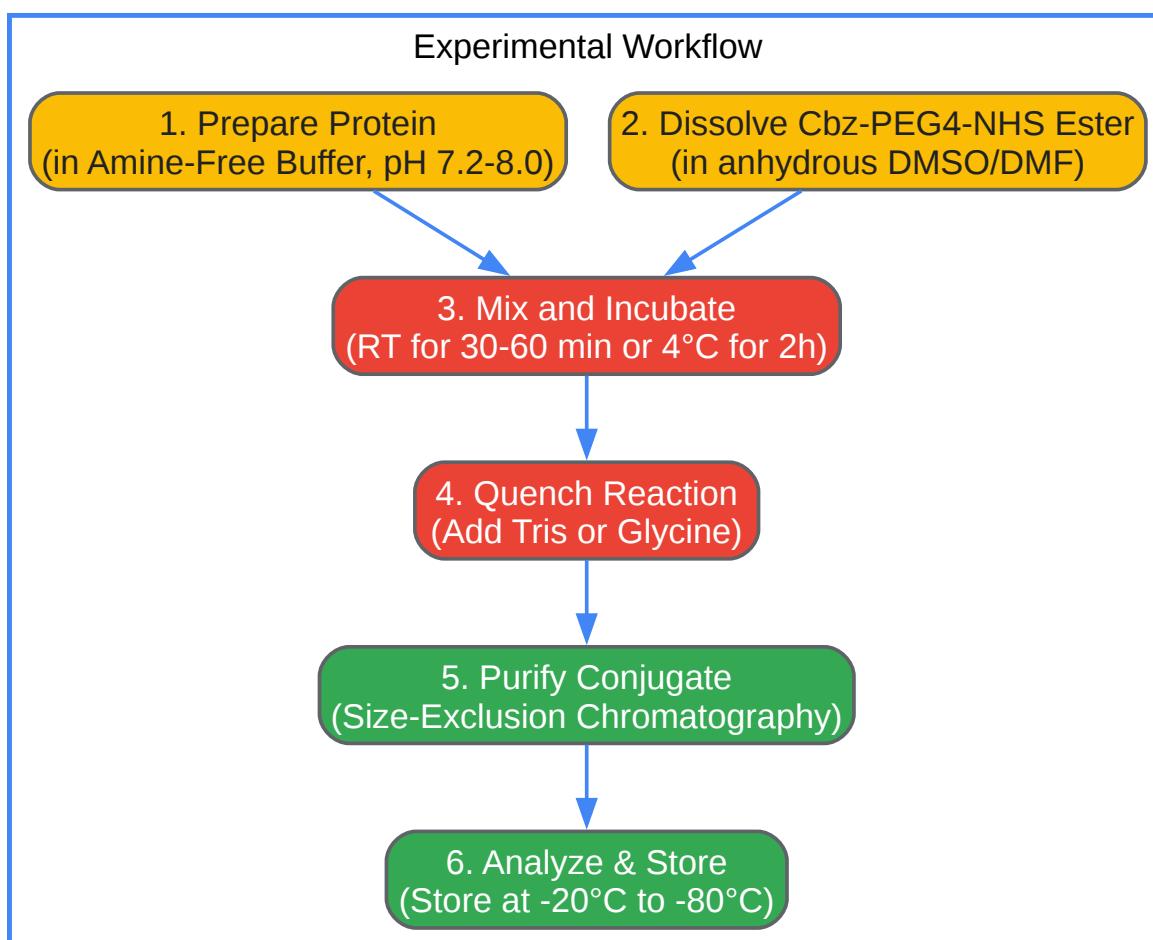
- Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[14]
- Cbz-PEG4-NHS ester reagent.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14][15]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine).[13][14]
- Purification column (e.g., size-exclusion chromatography/desalting column).[8]

Protein Labeling Procedure

- Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable buffer such as PBS.[14]
- Reagent Preparation: Immediately before use, allow the vial of Cbz-PEG4-NHS ester to equilibrate to room temperature to prevent moisture condensation.[9][14] Prepare a stock solution (e.g., 10 mM) of the reagent in anhydrous DMSO or DMF.[13][14] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[14]
- Conjugation: Add a calculated molar excess of the Cbz-PEG4-NHS ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is common, with more dilute protein solutions requiring a higher excess.[13] The final concentration of the organic solvent (DMSO or DMF) should generally not exceed 10% of the total reaction volume.[14]
- Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[14] Protect from light if working with light-sensitive molecules.[16]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[13] Incubate for an additional 5-15 minutes at room temperature.[13] The primary

amines in the quenching buffer will react with any excess NHS ester.

- Purification: Remove unreacted Cbz-PEG4-NHS ester and the NHS byproduct from the labeled protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.[8][14]
- Storage: Store the purified protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]



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